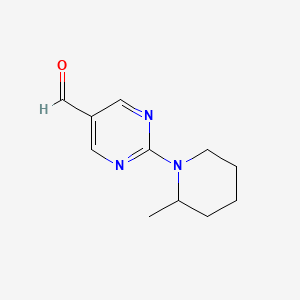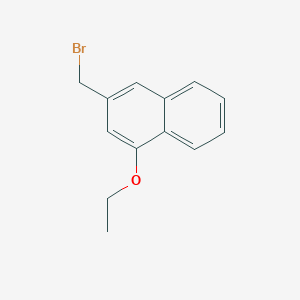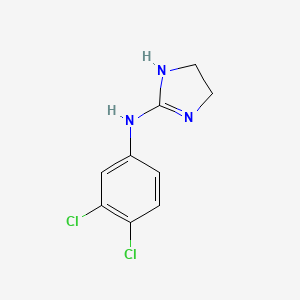![molecular formula C14H21BrO B13161877 ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)
({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19BrO. It is characterized by a benzene ring substituted with a bromomethyl group and a 2-methylpentyl group connected through an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 2-(bromomethyl)-2-methylpentanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of benzyl alcohol attacks the bromomethyl group, resulting in the formation of the desired ether compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of ({[2-methyl-2-methylpentyl]oxy}methyl)benzene.
Substitution: Formation of ({[2-(aminomethyl)-2-methylpentyl]oxy}methyl)benzene or ({[2-(thiomethyl)-2-methylpentyl]oxy}methyl)benzene.
Scientific Research Applications
Chemistry
In chemistry, ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of brominated organic molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene involves its interaction with nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar in structure but lacks the 2-methylpentyl group.
Benzyl alcohol: Similar in structure but lacks the bromomethyl group.
2-(Bromomethyl)-2-methylpentanol: Similar in structure but lacks the benzene ring.
Uniqueness
({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene is unique due to the combination of a benzene ring, a bromomethyl group, and a 2-methylpentyl group. This unique structure imparts specific reactivity and properties that are not found in the individual similar compounds.
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
[2-(bromomethyl)-2-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-3-9-14(2,11-15)12-16-10-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
YSVKDZFNXKUYNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B13161797.png)


![2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13161809.png)

![3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13161814.png)







![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
